molecular formula C10H9N3S B12489522 2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione

2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione

Cat. No.: B12489522
M. Wt: 203.27 g/mol
InChI Key: OKDNAOPCKNMTOR-UHFFFAOYSA-N
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Description

2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione is a chemical compound with the CAS Number 77168-32-2 and the molecular formula C10H9N3S . It is a solid with a molecular weight of 203.26 g/mol . Researchers should note that this compound is classified as harmful and an irritant. It may be harmful if swallowed and can cause skin, serious eye, and respiratory irritation . Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, must be observed during handling . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. The specific research applications, mechanistic studies, and biological activity profile for this compound are areas that remain to be fully explored in the scientific literature, presenting an opportunity for investigative research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

2-methyl-6-pyridin-2-yl-1H-pyrimidine-4-thione

InChI

InChI=1S/C10H9N3S/c1-7-12-9(6-10(14)13-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14)

InChI Key

OKDNAOPCKNMTOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)C=C(N1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Thiourea-Mediated Cyclization

A primary method involves cyclocondensation of thiourea with pyridine-substituted carbonyl precursors. For example:

  • Reactants : Pyridine-2-carbaldehyde derivatives and thiourea.
  • Conditions :
    • Base : Sodium ethoxide or piperidine.
    • Solvent : Ethanol or DMF.
    • Temperature : Reflux (~80–100°C).
  • Mechanism :
    • Formation of a thioamide intermediate.
    • Cyclization via nucleophilic attack to form the pyrimidine ring.

Example Protocol :

Component Quantity Conditions Yield Reference
Thiourea 1 equiv Ethanol, NaOEt, reflux 70%
Pyridine-2-carbaldehyde 1 equiv 6–8 hours

Spectral Confirmation :

  • IR : C=S stretch at 1270 cm⁻¹ and N–H at 3433–3490 cm⁻¹.
  • ¹H NMR : Signals for pyridine protons (δ 7.28–8.11) and methyl (δ 2.51).

Ultrasound-Assisted Synthesis

Ultrasonic irradiation enhances reaction efficiency:

  • Reactants : Pyrrole aldehyde, ethyl 3,5-dioxohexanoate, thiourea.
  • Conditions :
    • Solvent : Ethanol.
    • Time : 20–25 minutes.
  • Advantages : Reduced reaction time and improved yield compared to conventional heating.

Protocol Adaptation for Target Compound :

Component Quantity Conditions Yield Reference
Thiourea 1 equiv Ethanol, ultrasound >80%

S-Alkylation and Cyclization

Ethyl Chloroacetate-Mediated Pathway

This method introduces substituents via S-alkylation:

  • Reactants : Pyrimidine-2-thione and ethyl chloroacetate.
  • Conditions :
    • Base : NaOEt.
    • Solvent : Ethanol.
  • Mechanism :
    • S-alkylation forms a thioether intermediate.
    • Intramolecular cyclization yields the final product.

Example Reaction :

Component Quantity Conditions Yield Reference
Pyrimidine-2-thione 1 equiv Ethyl chloroacetate, NaOEt, reflux 60–70%

Structural Validation :

  • ¹³C NMR : Signals at 163.74 (C=N) and 169.87 ppm (C=O).
  • MS : M⁺ peak at 509 for intermediate derivatives.

Chloro Intermediate Substitution

POCl₃/PCl₅-Mediated Chlorination

This method enables nucleophilic substitution:

  • Reactants : Thiouracil derivative and POCl₃/PCl₅.
  • Conditions :
    • Solvent : Dichloromethane or THF.
    • Temperature : 0–25°C.
  • Subsequent Reaction :
    • Chloro intermediate reacts with pyridine-2-amine or similar nucleophiles.

Key Data :

Step Conditions Yield Reference
Chlorination POCl₃, 0°C, 2 hours 85%
Substitution Pyridine-2-amine, DMF 70%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation High atom economy, scalable Sensitive to base strength 60–80%
Ultrasound-Assisted Energy efficiency, rapid reaction Requires specialized equipment >80%
S-Alkylation Flexible substituent introduction Multistep process 60–70%
Chloro Intermediate Precise substitution control Toxic reagents (POCl₃) 70–85%

Spectral and Analytical Data

IR and NMR Characterization

Spectral Data Value (cm⁻¹ or δ ppm) Reference
C=S (IR) 1270
N–H (IR) 3433–3490
Methyl (¹H NMR) 2.51 (s)
Pyridine protons (¹H NMR) 7.28–8.11 (m)

Mass Spectrometry

Ion m/z (Relative Intensity) Reference
M⁺ 203.27 (100%)
Fragments 203 [M⁺], 399 (100%)

Chemical Reactions Analysis

Thione Group Reactivity

The sulfur atom in the thione group (–C=S) acts as a nucleophilic site, facilitating reactions with electrophiles. This property is exploited in:

  • S-Alkylation : Reaction with alkyl halides or α-halo carbonyl compounds.

  • Nucleophilic Substitution : Replacement of the thione sulfur with other nucleophiles.

  • Cyclization : Intramolecular reactions to form fused heterocyclic systems.

S-Alkylation Reactions

The thione group undergoes alkylation with halogenated compounds to form thioethers, which are intermediates for further functionalization.

Nucleophilic Substitution Reactions

The thione group can be displaced by nucleophiles such as amines or alkoxides:

Reaction with Hydrazines

In ethanol with trimethylamine, the thione reacts with hydrazonoyl chlorides to form open-chain hydrazone derivatives rather than cyclized products :

ReactantsConditionsProductKey ObservationCitation
2-Methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione + Hydrazonoyl chlorideEthanol, trimethylamine, refluxHydrazone derivativeNo cyclization observed

Cyclization and Heterocycle Formation

S-Alkylated derivatives often undergo intramolecular cyclization to form fused heterocycles. For example:

Formation of Thienopyridines

Ethyl chloroacetate reacts with the thione to form S-alkylated intermediates, which cyclize in basic conditions (e.g., sodium ethoxide) to yield thieno[2,3-b]pyridines :

ReactantsConditionsProductApplicationYieldCitation
S-Alkylated intermediateSodium ethoxide, refluxThieno[2,3-b]pyridineAnticancer agents70–85%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione, as anticancer agents. A study conducted by Abdel Zaher et al. demonstrated that derivatives of pyrimidin-2-thione exhibited promising anticancer activities against HepG-2 liver carcinoma cell lines. The most active compound showed an IC50 value of 25.5 μg/mL, indicating significant cytotoxicity compared to the reference drug doxorubicin (IC50 = 0.36 μg/mL) .

CompoundIC50 (μg/mL)Reference Drug IC50 (μg/mL)
This compound25.50.36

Antimicrobial Properties

Pyrimidine derivatives have also been investigated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents . The mechanism of action often involves inhibition of bacterial protein synthesis.

Anti-inflammatory Effects

The thione group in this compound contributes to its anti-inflammatory properties. Research indicates that compounds with similar structures can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Antioxidant Activity

Studies have reported that pyrimidine derivatives possess antioxidant properties, which are crucial for reducing oxidative stress in cells. This activity is particularly relevant in cancer therapy, where oxidative stress plays a significant role in tumor progression .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer effects of various pyrimidine derivatives, it was found that the incorporation of thione groups enhanced the compounds' ability to induce apoptosis in cancer cells. The study utilized HepG-2 cell lines to evaluate the efficacy of different derivatives, concluding that modifications to the pyrimidine structure could lead to improved anticancer agents .

Case Study 2: Antimicrobial Screening

A screening of several pyrimidine derivatives against common bacterial strains revealed that those containing the pyridinyl moiety exhibited superior antimicrobial activity compared to their non-pyridinyl counterparts. The study emphasized the importance of structural variations in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In cancer therapy, it could interfere with cell division and induce apoptosis in tumor cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

A. Pyridinyl vs. Thiophene Substituents

  • 4-Phenyl-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione (3a) : Replacing the pyridinyl group with thiophene (C6) introduces enhanced π-electron density, altering solubility and reactivity. This derivative crystallizes as yellow needles (m.p. 260–262°C) and exhibits antimicrobial activity .
  • 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione : Fluorination at multiple positions increases lipophilicity (logP ≈ 3.2) and thermal stability (m.p. >200°C), making it suitable for pharmaceutical intermediates .

B. Hydroxy and Methoxy Derivatives

  • 5-(4-Hydroxy-3-methoxyphenylethylenecarbonyl)-6-(4-hydroxy-3-methoxyphenylethylene)-4-(4-hydroxyphenyl)-3,4-dihydropyrimidin-2(1H)-thione (4l) : Multiple hydroxyl and methoxy groups enhance hydrogen-bonding capacity, resulting in higher melting points (261–262°C) and antioxidant activity .

C. Metal-Complexing Derivatives

  • 5-[6-(5-Mercapto-1,3,4-oxadiazol-2-yl)pyridin-2-yl]-1,3,4-oxadiazole-2-thiol : The presence of oxadiazole-thione moieties enables chelation with transition metals (e.g., Ru(II)), enhancing applications in dye-sensitized solar cells (DSSCs) and anticancer agents .
Crystallographic and Hydrogen-Bonding Features
  • Classical N-H···S Interactions : Observed in 4-phenyl-5-(pyridin-2-yl)-1-((pyridin-2-yl)methyl)-1H-imidazole-2(3H)-thione, these interactions form centrosymmetric dimers (R₂²(8) motif), enhancing thermal stability .
  • C-H···π Interactions : Pyridinyl groups in 2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione likely participate in weak C-H···π contacts, influencing solubility and crystal morphology .

Biological Activity

2-Methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-one with thiolating agents. Various methods have been reported, including the use of isothiocyanates and thioketones, which yield high purity and yield of the desired thione derivative .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cells. The MTT assay indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity .

Cell Line Compound IC50 (µM)
HCT-1163b5.0
HepG-24c7.8
MCF-710d12.5

Anticonvulsant Activity

In vivo studies using the pentylenetetrazole-induced seizure model demonstrated that some derivatives of this compound possess anticonvulsant properties . The most active derivative, N-(3,4-dimethoxyphenyl)-2-(2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thioacetamide (Epirimil), completely prevented seizure activity in experimental animals .

Antifibrotic Activity

The compound has also shown promise in treating fibrotic diseases . In vitro studies on hepatic stellate cells (HSC-T6) revealed that some derivatives significantly inhibited fibrosis markers more effectively than standard treatments like Pirfenidone. The IC50 values for these compounds were notably lower than those for established antifibrotic agents .

Compound IC50 (µM) Comparison
Compound A15.0Better than Pirfenidone
Compound B10.5Similar to control

The biological activities of this compound derivatives are attributed to their ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Molecular docking studies suggest that these compounds can effectively bind to proteins associated with cancer cell growth and fibrogenesis, such as PIM kinases and TGF-beta signaling pathways .

Case Studies

  • Anticancer Study : A recent study evaluated several pyridine-thione derivatives for their anticancer properties against multiple human cancer cell lines, revealing selective cytotoxicity towards liver and colon cancers while sparing normal cells .
  • Anticonvulsant Research : In a controlled study, Epirimil was tested on rats, showing a complete blockade of seizure development at a specific dosage, indicating its potential as a therapeutic agent for epilepsy .

Q & A

Q. What are the established synthetic routes for 2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves condensation reactions using thiourea derivatives or isothiocyanates under reflux conditions. For example, analogous pyrimidinethiones are synthesized via refluxing thiourea with ketones in ethanol, followed by neutralization with HCl to precipitate the product . Optimizing reaction time (e.g., 10–24 hours) and stoichiometric ratios (e.g., 1:1 thiourea:carbonyl precursor) improves yields. Purity is enhanced through recrystallization (e.g., ethanol) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Key techniques include:

  • IR spectroscopy : Identify thione (C=S) stretches near 1200–1250 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3400 cm⁻¹ .
  • NMR : Look for pyrimidine ring protons (δ 6.5–8.5 ppm in ¹H NMR) and methyl groups (δ 2.0–3.0 ppm). ¹³C NMR resolves thiocarbonyl (C=S) at ~170–180 ppm .
  • X-ray crystallography : Determines molecular geometry and hydrogen-bonding networks (e.g., O–H···S interactions) .

Q. How can researchers assess the compound’s preliminary biological activity, and what assays are recommended for antimicrobial or anticancer screening?

Methodological Answer: Use in vitro assays:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity, and what computational tools aid in SAR studies?

Methodological Answer: Substituents on the pyridine or pyrimidine rings modulate electronic and steric effects. For SAR:

  • Use docking software (AutoDock Vina) to predict binding affinities with target proteins (e.g., DHFR for antimicrobial activity) .
  • Compare logP values (via ChemDraw ) to evaluate lipophilicity and membrane permeability .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can hydrogen-bonding networks inform its stability?

Methodological Answer: Challenges include disorder in flexible moieties (e.g., methyl groups). Refinement strategies:

  • Apply riding models for H atoms in X-ray refinement .
  • Analyze intermolecular interactions (e.g., O–H···S, N–H···S) to assess crystal packing and stability .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data across studies?

Methodological Answer:

  • Reproduce conditions : Verify solvent purity (e.g., anhydrous ethanol vs. technical grade) and reaction atmosphere (N₂ vs. ambient) .
  • Cross-validate spectra : Compare NMR/IR with reference databases (e.g., NIST Chemistry WebBook) .

Q. What advanced environmental fate studies are relevant for this compound, particularly regarding indoor surface interactions?

Methodological Answer:

  • Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption on indoor surfaces (e.g., glass, polymers) .
  • Simulate oxidative degradation via HPLC-MS to identify breakdown products under UV/ozone exposure .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
IRC=S (1250 cm⁻¹), O–H (3400 cm⁻¹)
¹H NMR (DMSO)Pyridyl H (δ 8.2 ppm), CH₃ (δ 2.5 ppm)
X-rayDihedral angle: 65.58° (ring planes)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Time10–24 hoursLonger time → higher yield
SolventAnhydrous ethanolReduces side reactions
Stoichiometry1:1 (thiourea:ketone)Minimizes byproducts

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